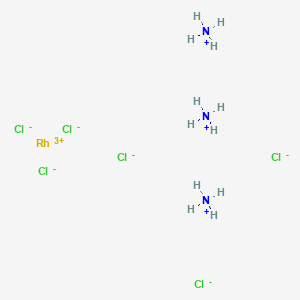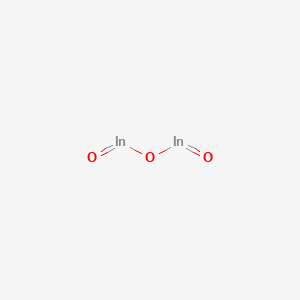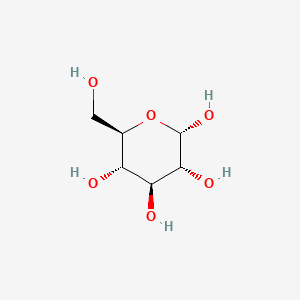
alpha-D-glucose
Overview
Description
alpha-D-glucose, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. D-glucose is a primary source of energy for living organisms and plays a crucial role in cellular respiration and metabolism.
Mechanism of Action
Target of Action
Alpha-D-Glucose, also known as alpha-D-Glucopyranose, targets several enzymes in the body. These include Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including the metabolism of glucose and glycogen.
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is converted to This compound-6-phosphate by the enzyme Hexokinase . This conversion is a key step in the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate, releasing energy.
Biochemical Pathways
This compound is involved in several biochemical pathways. The most notable is glycolysis , where it is converted into glucose-6-phosphate . It also plays a role in the formation of glycogen , a storage form of glucose . Furthermore, it is involved in the formation of disaccharides like maltose .
Result of Action
The action of this compound results in the production of energy in the form of ATP during glycolysis . It also leads to the formation of storage molecules like glycogen and disaccharides like maltose . In the context of diabetes treatment, alpha-glucosidase inhibitors, which target the enzymes that break down this compound, can lower blood glucose levels by modifying the intestinal absorption of carbohydrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as ATP and ADP, can affect the rate of glycolysis . Additionally, the pH and temperature can influence the activity of the enzymes that this compound interacts with . The water solubility of this compound also suggests that it may be highly mobile in the environment .
Biochemical Analysis
Biochemical Properties
Alpha-D-Glucose plays a crucial role in biochemical reactions. It is the primary substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from complex polymers with alpha-(1-4) bonds . The enzyme is highly substrate-specific and only hydrolyzes sugars containing alpha-1,4 glucoside bonds .
Cellular Effects
This compound influences various types of cells and cellular processes. It is a key player in cellular metabolism, providing the energy needed for cellular function. It also impacts cell signaling pathways and gene expression, although the specifics of these interactions can vary depending on the cell type and the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as alpha-glucosidase . This binding triggers a series of reactions that result in the breakdown of the glucose molecule, releasing energy that can be used by the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses this compound as a substrate, has been found to have an optimum temperature of 80°C but is stable at 40°C .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in glycolysis, the process by which glucose is broken down to produce energy. It interacts with various enzymes and cofactors in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. These include facilitated diffusion via glucose transporters, as well as active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound can vary depending on the cell type and the metabolic state of the cell. It is generally found in the cytoplasm, where it is readily available for metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including:
Hydrolysis of Polysaccharides: D-glucose is commonly obtained by the hydrolysis of polysaccharides such as starch and cellulose. The hydrolysis process involves breaking down the polysaccharides into simpler sugars using acids or enzymes.
Chemical Synthesis: D-glucose can also be synthesized chemically from formaldehyde through a series of reactions known as the formose reaction. This method involves the condensation of formaldehyde in the presence of a base to form a mixture of sugars, including D-glucose.
Industrial Production Methods
In industrial settings, D-glucose is primarily produced through the enzymatic hydrolysis of starch. The process involves the following steps:
Gelatinization: Starch is mixed with water and heated to break down its crystalline structure.
Liquefaction: Enzymes such as alpha-amylase are added to the gelatinized starch to break it down into shorter chains of glucose molecules.
Saccharification: Further enzymatic treatment with glucoamylase converts the short chains into D-glucose.
Purification: The resulting D-glucose solution is purified through filtration and crystallization to obtain pure D-glucose.
Chemical Reactions Analysis
Types of Reactions
D-glucose undergoes various chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid, glucaric acid, and other derivatives. Common oxidizing agents include bromine water and nitric acid.
Reduction: D-glucose can be reduced to form sorbitol, a sugar alcohol, using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucose pentaacetate. Acetic anhydride and pyridine are commonly used reagents for this reaction.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and catalysts like palladium or platinum.
Substitution: Acetic anhydride, pyridine, and other acylating agents.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Scientific Research Applications
D-glucose has numerous scientific research applications, including:
Biochemistry: D-glucose is used as a standard in various biochemical assays to measure enzyme activity, glucose metabolism, and cellular respiration.
Medicine: D-glucose is used in medical diagnostics, such as glucose tolerance tests and blood glucose monitoring for diabetes management.
Microbiology: D-glucose is a key component in culture media for growing microorganisms in laboratory settings.
Food Industry: D-glucose is used as a sweetener and a fermentation substrate in the production of various food products.
Comparison with Similar Compounds
D-glucose can be compared with other similar compounds, such as:
D-fructose: Another monosaccharide with the same molecular formula but a different structure. D-fructose is a ketohexose, while D-glucose is an aldohexose.
D-galactose: A monosaccharide similar to D-glucose but with a different arrangement of hydroxyl groups. D-galactose is an epimer of D-glucose.
Mannose: A monosaccharide that is an isomer of glucose, differing in the configuration of the hydroxyl group on the second carbon atom.
D-glucose is unique due to its central role in metabolism and its widespread presence in nature.
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alpha-D-glucose exhibits anomeric specificity in its interactions with certain enzymes. For instance, yeast hexokinase exhibits a higher maximal velocity and affinity for this compound compared to beta-D-glucose at lower temperatures []. In contrast, bovine hexokinase demonstrates the opposite anomeric preference, favoring beta-D-glucose at lower temperatures []. These specific interactions influence the rate of glucose phosphorylation, a crucial step in glucose metabolism.
A:
- Spectroscopic Data: Matrix-isolation FT-IR spectroscopy studies have identified distinct absorption bands for this compound in the 3700-200 cm-1 range, allowing for its differentiation from other glucose anomers. These studies also confirmed the predominance of the gg and gt conformers of this compound in the vapor phase [].
A: While specific details about the material compatibility of this compound are limited in the provided research, its stability in aqueous solutions is crucial for its biological activity. This compound undergoes mutarotation in aqueous solutions, interconverting with its beta anomer until an equilibrium is reached. The kinetics of this process have been precisely measured using techniques like dual-frequency equal-amplitude paired polarization heterodyne polarimetry (DEPHP) [].
A: this compound itself is not a catalyst but serves as a substrate for numerous enzymes. Its interaction with enzymes like hexokinase [] and its role in pathways such as glycolysis are crucial for energy production in living organisms.
A: Yes, computational methods have been valuable tools in understanding the interaction of this compound and its derivatives with enzymes. For instance, studies investigating the inhibition of glycogen phosphorylase by glucose analogues utilized modeling studies to predict potential binding modes []. These studies provided insights into the structural features contributing to inhibitor binding and guided the synthesis of novel inhibitors with improved potency [].
A: The anomeric configuration of the hydroxyl group at the C1 position of this compound plays a critical role in its biological activity and interaction with enzymes. Studies comparing the phosphorylation rates of alpha- and beta-D-glucose by hexokinases from different species highlight the significance of this anomeric configuration in enzyme specificity and catalytic efficiency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


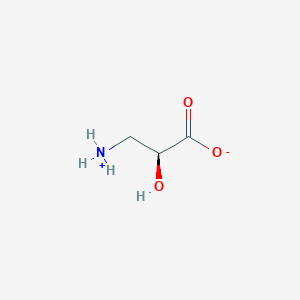
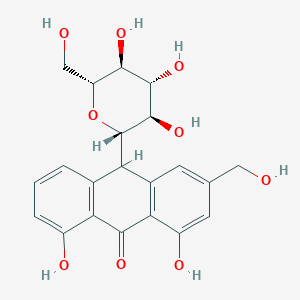
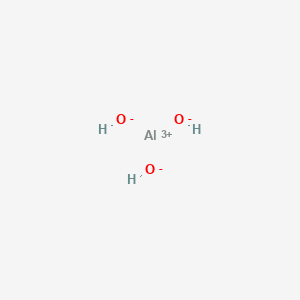
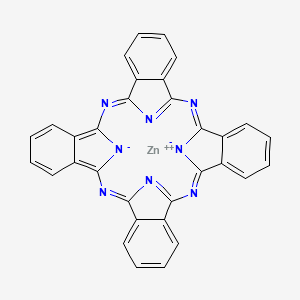
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
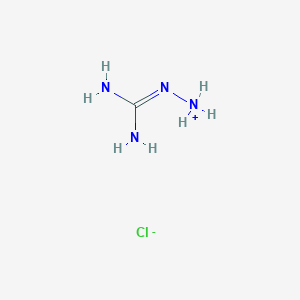
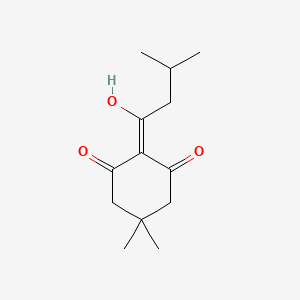
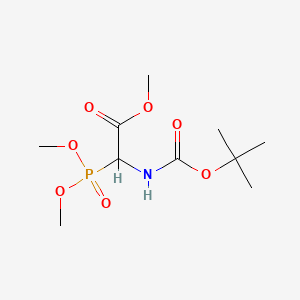
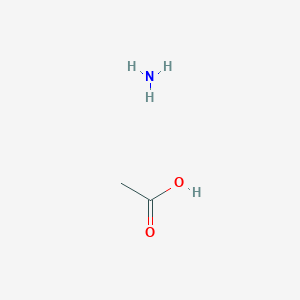
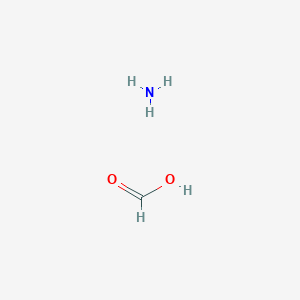
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
